molecular formula C19H19F3N2O2 B2556150 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1798036-82-4

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2556150
CAS No.: 1798036-82-4
M. Wt: 364.368
InChI Key: ZRXSQLUEBHZTNK-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide (CAS 1798036-82-4) is a chemical compound with the molecular formula C19H19F3N2O2 and a molecular weight of 364.4 g/mol . This benzamide derivative features a 3-methoxypyrrolidine group, a common structural motif in medicinal chemistry known for its potential to modulate biological activity and improve pharmacokinetic properties. Compounds with the 3-methoxypyrrolidin-1-yl moiety have been investigated as key components in potent P2Y12 receptor antagonists, which are a class of antiplatelet agents . The presence of the trifluoromethyl group on the benzamide ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug discovery research . Researchers can utilize this compound as a building block or reference standard in various pharmacological and chemical studies. It is supplied for laboratory research purposes. Proper storage and handling conditions, including cold-chain transportation for related compounds, are recommended to ensure product stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-15-10-11-24(12-15)14-8-6-13(7-9-14)23-18(25)16-4-2-3-5-17(16)19(20,21)22/h2-9,15H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXSQLUEBHZTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyrrolidine ring can be oxidized under appropriate conditions.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while reduction of the benzamide moiety could produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The methoxypyrrolidine moiety may contribute to its biological activity, potentially influencing receptor interactions and binding affinities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, research on related benzamide derivatives has shown efficacy against various cancer cell lines, suggesting potential applications in targeted cancer therapies.

Case Study:

  • A study demonstrated that certain benzamide derivatives acted as inhibitors of cancer cell proliferation, with IC50 values in the nanomolar range. This indicates that modifications to the benzamide structure can significantly enhance anticancer activity .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as modulators of serotonin receptors.

Case Study:

  • Research has shown that certain benzamide derivatives can function as 5-HT receptor agonists, implicating their use in managing conditions like depression and anxiety .

Antiplatelet Agents

The compound may also find applications as an antiplatelet agent. The need for new molecules that effectively inhibit platelet aggregation without increasing bleeding risk has led to the exploration of benzamide analogs.

Data Table: Antiplatelet Activity of Related Compounds

Compound NameIC50 (nM)Mechanism of Action
Compound A30P2Y12 receptor antagonist
Compound B50Thromboxane receptor antagonist
This compoundTBDTBD

GABA Receptor Modulation

Another area of interest is the modulation of GABA receptors, which play a crucial role in the central nervous system's inhibitory pathways. Compounds similar to this compound have been studied for their potential as GABAergic agents.

Case Study:

  • A derivative was shown to enhance GABA receptor activity in vitro, indicating possible therapeutic benefits in anxiety and seizure disorders .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary assessments suggest that compounds with similar structures may exhibit toxicity towards aquatic life and potential reproductive toxicity .

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzamide derivatives influence physicochemical properties, binding affinities, and applications. Below is a comparative analysis:

Compound Name Key Substituents Applications/Notes Reference
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide -CF₃ at benzoyl 2-position; 3-methoxy-pyrrolidine on N-phenyl Likely optimized for target engagement via pyrrolidine’s H-bonding and lipophilicity N/A
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) -CF₃ at benzoyl 2-position; isopropoxy group on N-phenyl Pesticide (fungicide); inhibits succinate dehydrogenase
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide -CF₃, chloro, and triazole-fused pyridine substituents Pharmaceutical candidate (kinase inhibition or anti-inflammatory)
2-fluoro-3-(alkylamino)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide Fluorinated alkyl chains and multiple -CF₃ groups High-yield synthetic route; bromination at final step for functionalization

Key Observations :

  • The trifluoromethyl group (-CF₃) is a common motif, enhancing metabolic stability and lipophilicity .
  • Pyrrolidine vs. Alkoxy Substituents : The 3-methoxypyrrolidine in the target compound may improve binding specificity compared to flutolanil’s isopropoxy group, which is bulkier and less polar .
  • Synthetic Efficiency : Fluorinated analogs (e.g., ) prioritize industrial scalability, while the target compound’s pyrrolidine moiety may require more complex synthesis .
Pharmacokinetic and Binding Properties

While explicit data for the target compound are unavailable, insights from related compounds include:

  • Flutolanil : Exhibits strong fungicidal activity due to -CF₃’s electron-withdrawing effects, which stabilize binding to fungal succinate dehydrogenase .
  • Triazole-Fused Analogs (): The triazole-pyridine system enhances π-π stacking and hydrogen bonding in protein-ligand interactions, critical for kinase inhibition .
  • Docking Studies : Glide XP scoring () highlights the importance of hydrophobic enclosures and hydrogen bonds in benzamide derivatives, suggesting the target compound’s pyrrolidine may optimize such interactions .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : -CF₃ and halogens (e.g., Cl, F) improve resistance to oxidative metabolism and enhance target affinity .
  • Heterocyclic Moieties: Pyrrolidine (target compound) and triazole () increase conformational flexibility and hydrogen-bond donor/acceptor capacity .
  • Steric Effects : Bulky substituents (e.g., perfluoropropane in ) may reduce off-target binding but limit solubility .

Biological Activity

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Chemical Formula : C17_{17}H18_{18}F3_3N3_3O
  • IUPAC Name : this compound

This structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Many benzamide derivatives act as modulators of GPCRs, influencing signaling pathways related to neurotransmission and inflammation.
  • Monoamine Transporters : Certain benzamide compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects.

Antidepressant Potential

Recent studies have highlighted the antidepressant-like effects of related compounds. For instance, compounds similar in structure to this compound have demonstrated significant interactions with serotonergic systems, particularly modulating 5-HT receptors.

Case Study Findings :

  • In animal models, administration of similar benzamide derivatives resulted in reduced immobility times in forced swim tests (FST), indicating potential antidepressant activity through serotonergic modulation .

Anti-inflammatory Effects

Compounds featuring trifluoromethyl groups have been noted for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonergic pathways
Anti-inflammatoryInhibition of cytokine production
GPCR modulationInteraction with G protein-coupled receptors

Research Findings

A comprehensive review of the literature reveals several important findings regarding the biological activity of this compound:

  • Serotonergic Modulation : Similar compounds have been shown to enhance serotonin levels in synaptic clefts, contributing to mood elevation.
  • Potential Side Effects : While promising, the long-term effects and safety profiles require further investigation to assess toxicity and side effects in clinical settings.

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